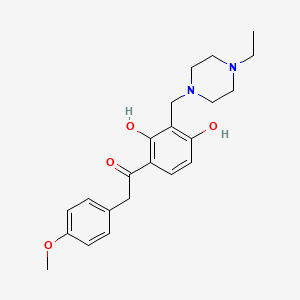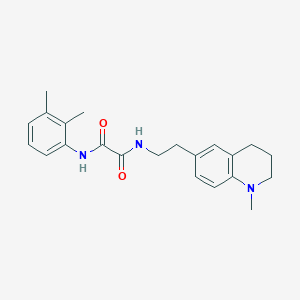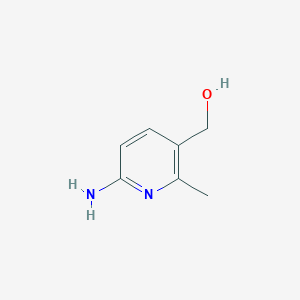
1-(3-((4-Ethylpiperazin-1-yl)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((4-Ethylpiperazin-1-yl)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C22H28N2O4 and its molecular weight is 384.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Improving Learning and Memory
Research on derivatives closely related to the compound has shown potential in improving learning and memory dysfunction. For instance, Zhang Hong-ying (2012) investigated the effects of acetic ether derivatives on learning and memory reconstruction dysfunction in mice, finding that certain derivatives can reduce error frequency and prolong latency in tests, indicating an improvement in memory and learning functions (Zhang Hong-ying, 2012).
Synthesis and Biological Properties
Studies by Гюльнара Артаваздовна Геворгян et al. (2017) and G. Gevorgyan et al. (2017) have synthesized compounds with structural similarities, highlighting their anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. These findings suggest the potential therapeutic applications of these compounds in treating inflammation and pain (Гюльнара Артаваздовна Геворгян et al., 2017) (G. Gevorgyan et al., 2017).
Electrochemical Synthesis of Derivatives
Research by D. Nematollahi and A. Amani (2011) has led to the development of a reagent-less electrochemical method for synthesizing new phenylpiperazine derivatives, providing a more environmentally friendly and efficient approach to compound development (D. Nematollahi & A. Amani, 2011).
Antibacterial Activity
A study by A. Nagaraj et al. (2018) on triazole analogues of piperazine, including structures related to the compound , demonstrated significant antibacterial activity against several human pathogenic bacteria, indicating potential for the development of new antibacterial agents (A. Nagaraj et al., 2018).
Computational Assessment and Drug Design
Abdulmujeeb T. Onawole et al. (2017) conducted a computational assessment of a synthesized compound related to arylpiperazine-based drugs, exploring its biochemical properties and potential interactions with human receptors. This study indicates the utility of computational methods in drug design and the evaluation of compound reactivity (Abdulmujeeb T. Onawole et al., 2017).
特性
IUPAC Name |
1-[3-[(4-ethylpiperazin-1-yl)methyl]-2,4-dihydroxyphenyl]-2-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-3-23-10-12-24(13-11-23)15-19-20(25)9-8-18(22(19)27)21(26)14-16-4-6-17(28-2)7-5-16/h4-9,25,27H,3,10-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMMGIQIQZSUBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC(=C2O)C(=O)CC3=CC=C(C=C3)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2413397.png)
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2413398.png)

![Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2413402.png)
![N-(1,3-benzodioxol-5-yl)-2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)acetamide](/img/structure/B2413403.png)
![9-(2-fluorobenzyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2413404.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2413405.png)
![2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2413406.png)
![(1S,3S,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2413407.png)
![1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2413409.png)
![3-(Chlorodifluoromethyl)-5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B2413410.png)

![(4E)-2-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)tetradec-4-enoic acid](/img/structure/B2413413.png)
![7-[(4-fluorophenyl)methyl]-3,9-dimethyl-1-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2413414.png)
